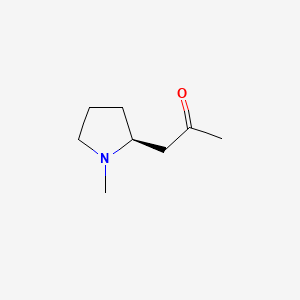

(-)-Hygrine

Beschreibung

Eigenschaften

CAS-Nummer |

65941-22-2 |

|---|---|

Molekularformel |

C8H15NO |

Molekulargewicht |

141.21 g/mol |

IUPAC-Name |

1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m0/s1 |

InChI-Schlüssel |

ADKXZIOQKHHDNQ-QMMMGPOBSA-N |

SMILES |

CC(=O)CC1CCCN1C |

Isomerische SMILES |

CC(=O)C[C@@H]1CCCN1C |

Kanonische SMILES |

CC(=O)CC1CCCN1C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling (-)-Hygrine: A Technical Chronicle of its Discovery and Isolation from Coca Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hygrine, a pyrrolidine (B122466) alkaloid found in the leaves of the coca plant (Erythroxylum coca), has been a subject of chemical interest for over a century. First isolated in the late 19th century, its discovery and the subsequent elucidation of its structure laid foundational work for the broader understanding of coca alkaloids. This technical guide provides an in-depth historical account of the discovery and isolation of this compound, presenting the experimental protocols of the era, quantitative data, and the logical pathways that led to its characterization.

Discovery and Early Observations

In 1889, the German chemist Carl Liebermann, while investigating the alkaloidal content of coca leaves, was the first to isolate and describe hygrine (B30402).[1] He noted its presence as a minor alkaloid accompanying the more abundant cocaine. Liebermann characterized hygrine as a thick, yellowish oil with a distinct, pungent odor and a sharp taste, properties that distinguished it from the crystalline and odorless cocaine.[2]

Initial analyses by Liebermann and subsequent researchers established the basic chemical and physical properties of hygrine.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [3] |

| Molecular Weight | 141.21 g/mol | [4] |

| Boiling Point | 193-195 °C | [3] |

| Appearance | Thick, yellow oil | [2] |

| Odor | Pungent | [2] |

| Taste | Pungent | [2] |

| Concentration in Coca Leaves | ~0.2% | [2] |

Isolation from Coca Leaves: The Liebermann Method

While Liebermann's original 1889 publication in Berichte der Deutschen Chemischen Gesellschaft provides the primary account, the detailed experimental protocol is best reconstructed from the general alkaloid extraction methods of the late 19th century, such as the Stas-Otto method, which would have been standard practice.[5][6]

Experimental Protocol: Acid-Base Extraction

The isolation of hygrine from coca leaves relied on the principle of acid-base extraction to separate the basic alkaloids from the bulk of the plant material.

Materials:

-

Dried and powdered coca leaves (Erythroxylum coca)

-

Sodium carbonate (Na₂CO₃) or Calcium hydroxide (B78521) (Ca(OH)₂)

-

Organic solvent (e.g., diethyl ether or chloroform)

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Alkalinization: The powdered coca leaves were moistened and mixed with a basifying agent like sodium carbonate or lime (calcium hydroxide). This step was crucial to deprotonate the alkaloid salts present in the plant, converting them into their free base form, which is soluble in organic solvents.

-

Solvent Extraction: The alkalinized plant material was then extracted with an organic solvent such as diethyl ether or chloroform. This was typically done through maceration or percolation, allowing the solvent to dissolve the free base alkaloids, including cocaine and hygrine.

-

Acidification and Separation: The organic extract containing the alkaloids was then transferred to a separatory funnel and shaken with dilute sulfuric acid. This protonated the basic nitrogen atom of the alkaloids, forming their water-soluble sulfate (B86663) salts. The aqueous layer, now containing the alkaloid salts, was separated from the organic layer, which retained many non-alkaloidal impurities.

-

Liberation of Free Bases: The acidic aqueous solution was then made alkaline by the addition of a stronger base, such as sodium hydroxide or ammonia. This regenerated the free base form of the alkaloids, causing them to precipitate or become extractable again into an organic solvent.

-

Final Extraction and Solvent Evaporation: The alkaline aqueous solution was extracted again with an organic solvent (e.g., diethyl ether). This final organic extract, containing the purified mixture of alkaloids, was then subjected to distillation to remove the solvent, yielding a crude mixture of coca alkaloids.

-

Separation of Hygrine: Liebermann would have then employed fractional distillation under reduced pressure to separate the more volatile hygrine from the less volatile cocaine and other alkaloids. The lower boiling point of hygrine (193-195 °C) compared to cocaine allowed for its isolation.

Figure 1: Workflow for the isolation of this compound from coca leaves.

Structural Elucidation: A Puzzle Solved by Degradation and Synthesis

The determination of hygrine's structure was not immediate and relied on a series of chemical degradation experiments, a common strategy in the era before modern spectroscopic techniques.

Key Degradation Reaction: Oxidation to Hygrinic Acid

A pivotal step in deducing the structure of hygrine was its oxidation using chromic acid (CrO₃).[3][7] This reaction cleaved the side chain, yielding a carboxylic acid derivative.

Experimental Protocol: Oxidation of Hygrine

Materials:

-

Isolated hygrine

-

Chromic acid (CrO₃) solution

-

Apparatus for heating and reflux

Procedure:

-

Hygrine was dissolved in a suitable solvent.

-

A solution of chromic acid was added portion-wise.

-

The mixture was heated, leading to the oxidation of the acetonyl side chain.

-

The resulting product, hygrinic acid (N-methyl-2-pyrrolidinecarboxylic acid), was then isolated and purified.

The formation of hygrinic acid indicated that hygrine possessed an N-methylpyrrolidine ring with a side chain at the 2-position.[3] Further degradation of hygrinic acid by dry distillation yielded N-methylpyrrolidine, confirming the core ring structure.[3]

Figure 2: Logical flow of the degradation studies of this compound.

Confirmation by Synthesis: The Willstätter Era

The proposed structure of hygrine was ultimately confirmed by synthesis. While Robinson later proposed a biomimetic synthesis, the work of Richard Willstätter in the early 20th century on tropane (B1204802) alkaloids provided the chemical framework to build such molecules. A common synthetic route involved the condensation of γ-methylaminobutyraldehyde with ethyl acetoacetate (B1235776).[3]

Experimental Protocol: Synthesis of (±)-Hygrine

Materials:

-

γ-methylaminobutyraldehyde

-

Ethyl acetoacetate

-

Buffer solution (pH ~7)

Procedure:

-

γ-methylaminobutyraldehyde was condensed with ethyl acetoacetate in a buffered aqueous solution at a neutral pH.

-

The reaction mixture was allowed to react, likely with gentle heating.

-

The resulting product, a racemic mixture of (±)-hygrine, was then extracted and purified.

-

The physical and chemical properties of the synthetic hygrine were compared to those of the natural product isolated from coca leaves, providing the final confirmation of its structure.

Figure 3: Simplified synthetic scheme for (±)-Hygrine.

Conclusion

The discovery and isolation of this compound from coca leaves by Carl Liebermann in 1889 marked a significant, albeit often overlooked, milestone in alkaloid chemistry. The subsequent elucidation of its structure through classical methods of chemical degradation and confirmation by synthesis exemplifies the ingenuity of early organic chemists. This technical guide has provided a detailed overview of the historical experimental protocols and the logical progression of research that unveiled the nature of this fascinating pyrrolidine alkaloid. The foundational knowledge gained from the study of hygrine contributed to the broader understanding of the complex array of alkaloids present in Erythroxylum coca and continues to be relevant for researchers in natural products chemistry and forensic science.

References

- 1. synarchive.com [synarchive.com]

- 2. Hygrine - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. On a New Organic Base in the Coca Leaves - Wikipedia [en.wikipedia.org]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 7. Solved Hygrine oxidation with chromic acid gives Hygrinic | Chegg.com [chegg.com]

The Biosynthesis of (-)-Hygrine in Erythroxylum coca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of (-)-hygrine, a key intermediate in the formation of tropane (B1204802) alkaloids like cocaine, within Erythroxylum coca. Recent research has revealed that the pathway in Erythroxylaceae is a remarkable example of convergent evolution, employing distinct enzymatic machinery compared to the well-documented pathway in the Solanaceae family.[1][2][3] This guide details the unique enzymatic steps, presents relevant quantitative data, outlines key experimental protocols used in pathway elucidation, and provides visualizations of the core biochemical processes.

The Biosynthetic Pathway: From Primary Metabolism to a Pyrrolidine Alkaloid

The formation of hygrine (B30402) in E. coca begins with the amino acids L-ornithine and L-arginine, products of primary metabolism.[4][5] The pathway proceeds through the formation of a key intermediate, the N-methyl-Δ¹-pyrrolinium cation, which is subsequently elongated and cyclized. The entire process occurs predominantly in the young, developing leaves and buds of the plant, in contrast to Solanaceae species where biosynthesis is localized to the roots.[6][7]

Formation of Putrescine

The initial committed step involves the decarboxylation of either L-ornithine or L-arginine to produce the diamine putrescine.[7] Two key enzymes are responsible for this conversion:

-

Ornithine Decarboxylase (ODC): Directly converts L-ornithine to putrescine.

-

Arginine Decarboxylase (ADC): Converts L-arginine to agmatine, which is further metabolized to putrescine.

Full-length cDNAs for both EcODC and EcADC have been identified and characterized from E. coca leaf libraries.[7][8] Transcript levels for both genes are highest in the buds and rolled leaves, the primary sites of alkaloid synthesis.[7]

A Divergent Route to the N-methyl-Δ¹-pyrrolinium Cation

A critical distinction in the E. coca pathway is the mechanism for producing the N-methyl-Δ¹-pyrrolinium cation. The canonical pathway in Solanaceae involves the direct methylation of putrescine by putrescine N-methyltransferase (PMT). However, metabolic profiling of E. coca leaves reveals the presence of N-methylspermidine but not N-methylputrescine, indicating a different route.[9][10]

The E. coca pathway proceeds as follows:

-

Spermidine (B129725) Synthesis: Putrescine is aminopropylated to form spermidine.

-

Spermidine N-methylation: A bifunctional spermidine synthase/N-methyltransferase (SPMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of spermidine to yield N-methylspermidine.[9]

-

Dual Amine Oxidation: N-methylspermidine is converted to the N-methyl-Δ¹-pyrrolinium cation through the action of two distinct amine oxidases: a flavin-dependent amine oxidase (AOF) and a copper-dependent amine oxidase (AOC).[9][11] This dual-oxidase system is unique to the Erythroxylaceae pathway.

Polyketide-Mediated Chain Elongation and Hygrine Formation

The final steps leading to hygrine involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon unit derived from acetate.

-

Condensation: An atypical type III polyketide synthase (PKS), designated as 3-oxoglutarate synthase (OGAS) in E. coca, catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA.[6][9][10] This reaction forms the unstable β-keto acid intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB).

-

Spontaneous Decarboxylation: MPOB is a highly unstable compound. Under physiological conditions, it spontaneously decarboxylates to form hygrine.[9][12]

The stereochemistry of the resulting hygrine is a critical aspect. While downstream tropane alkaloids like cocaine have a specific stereoconfiguration, the spontaneous nature of the final decarboxylation step to form hygrine may result in a racemic mixture.[12] It is hypothesized that downstream enzymes selectively utilize the correct (-)-enantiomer for subsequent reactions leading to cocaine.

Quantitative Data

Quantitative analysis of precursors and alkaloids provides insight into the metabolic flux within E. coca. The following tables summarize key data extracted from published literature.

Table 1: Concentration of Key Amino Acid Precursors in Erythroxylum coca Tissues. [13]

| Tissue Type | L-Ornithine (nmol mg⁻¹ dry weight) | L-Arginine (nmol mg⁻¹ dry weight) |

| Buds | 1.83 | 14.13 |

| Rolled Leaves (L1) | 1.15 | 13.91 |

| Young Leaves (L2) | 1.10 | 20.35 |

| Mature Leaves (L3) | 0.90 | 32.53 |

| Stem | 2.15 | 23.33 |

| Roots | 1.34 | 11.02 |

Table 2: Concentration of Major Tropane Alkaloids in Erythroxylum coca Tissues. [2]

| Tissue Type | Cocaine (nmol mg⁻¹ fresh weight) | Cinnamoyl Cocaine (nmol mg⁻¹ fresh weight) |

| Buds | 8.3 ± 1.2 | 3.1 ± 0.5 |

| Rolled Leaves (L1) | 7.9 ± 0.8 | 2.5 ± 0.3 |

| Young Leaves (L2) | 4.5 ± 0.6 | 1.1 ± 0.1 |

| Mature Leaves (L3) | 1.8 ± 0.3 | Not Detected |

| Stem | 0.9 ± 0.1 | Not Detected |

| Roots | Not Detected | Not Detected |

Experimental Protocols

The elucidation of the this compound pathway in E. coca has relied on a combination of molecular biology, biochemistry, and synthetic biology techniques. The use of a yeast-based expression platform has been particularly instrumental.[11][14][15]

Protocol for Heterologous Expression and Pathway Reconstruction in Saccharomyces cerevisiae

This protocol provides a generalized workflow for identifying and characterizing pathway enzymes using a yeast platform.[4][16]

-

Gene Candidate Identification: Candidate genes (e.g., methyltransferases, oxidases, PKS) are identified from E. coca leaf transcriptome libraries based on homology to known enzyme families.

-

Yeast Strain Engineering: A base S. cerevisiae strain is engineered to produce the necessary precursor (e.g., putrescine or the N-methyl-Δ¹-pyrrolinium cation). This may involve expressing upstream pathway genes, such as EcODC.

-

Plasmid Construction: Candidate genes are cloned into yeast expression vectors under the control of strong, inducible promoters (e.g., GAL1).

-

Yeast Transformation: The engineered yeast strain is transformed with plasmids carrying the candidate genes.

-

Culturing and Induction: Transformed yeast are grown in selective media to maintain plasmids. Gene expression is induced by transferring cells to a galactose-containing medium. Cultures are incubated for 72-96 hours.

-

Metabolite Extraction: Yeast cells are separated from the culture medium by centrifugation. Metabolites are extracted from both the cell pellet and the supernatant using a solvent such as 50% methanol (B129727).

-

LC-MS/MS Analysis: Extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the production of expected intermediates (e.g., N-methylspermidine, MPOB) and the final product (hygrine). Multiple reaction monitoring (MRM) is used for sensitive and specific quantification.

Protocol for Total Alkaloid Extraction from E. coca Leaves

This protocol describes a standard acid-base extraction for isolating crude alkaloids for analysis.[17]

-

Maceration: 100 g of finely powdered, dried coca leaves are macerated in 500 mL of methanol for 48 hours at room temperature with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered to remove plant material. The solvent is removed under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acidification: The residue is redissolved in 200 mL of 10% aqueous acetic acid. This protonates the alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is washed three times with 100 mL of dichloromethane (B109758) (DCM) in a separatory funnel to remove non-alkaloidal lipids and pigments. The organic DCM layers are discarded.

-

Basification: The aqueous layer is carefully brought to pH 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction: The basified aqueous solution is extracted three times with 150 mL of DCM. The organic layers containing the free-base alkaloids are combined.

-

Drying and Evaporation: The combined DCM extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude total alkaloid extract, which contains hygrine and other tropane alkaloids.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a representative experimental workflow.

Figure 1: Biosynthetic pathway of this compound in Erythroxylum coca.

Figure 2: Generalized workflow for enzyme discovery using a yeast platform.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. db-thueringen.de [db-thueringen.de]

- 10. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Role of L-Ornithine as a Precursor in (-)-Hygrine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hygrine is a pyrrolidine (B122466) alkaloid that serves as a key intermediate in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound, with a primary focus on the pivotal role of the non-proteinogenic amino acid L-ornithine as the foundational precursor. This document details the enzymatic cascade that transforms L-ornithine into the core pyrrolidine structure of hygrine (B30402), presents quantitative data on key enzyme kinetics, and provides detailed experimental protocols for the elucidation of this pathway. The included visualizations of the biosynthetic pathway and experimental workflows offer a clear and comprehensive understanding for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

Tropane alkaloids, such as atropine (B194438) and scopolamine, are a well-established class of secondary metabolites predominantly found in the Solanaceae plant family. Their diverse physiological effects, primarily as anticholinergic agents, have led to their widespread use in medicine. The biosynthesis of these complex molecules originates from simple precursors, with the amino acid L-ornithine playing a crucial role in the formation of the characteristic tropane ring system. A key intermediate in this intricate pathway is the simpler pyrrolidine alkaloid, this compound. Understanding the biosynthesis of this compound is fundamental to comprehending the entire tropane alkaloid pathway and opens avenues for metabolic engineering to enhance the production of these valuable pharmaceuticals. This guide will dissect the conversion of L-ornithine to this compound, providing the technical details necessary for researchers in the field.

The Biosynthetic Pathway from L-Ornithine to this compound

The biosynthesis of this compound from L-ornithine is a multi-step enzymatic process that establishes the core pyrrolidine ring. The pathway is initiated by the decarboxylation of L-ornithine and proceeds through a series of methylation, oxidation, and cyclization reactions, culminating in the condensation with an acetate-derived unit.

The key enzymatic steps are as follows:

-

Decarboxylation of L-Ornithine: The pathway commences with the removal of the carboxyl group from L-ornithine to yield putrescine. This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, ornithine decarboxylase (ODC) .[1][2]

-

Methylation of Putrescine: The primary amine group of putrescine is then methylated to form N-methylputrescine. This step is catalyzed by putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[3]

-

Oxidative Deamination of N-Methylputrescine: N-methylputrescine undergoes oxidative deamination to yield 4-methylaminobutanal. This reaction is catalyzed by a copper-containing enzyme, N-methylputrescine oxidase (MPO) .

-

Spontaneous Cyclization: The resulting 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

-

Condensation and Formation of Hygrine: The N-methyl-Δ¹-pyrrolinium cation then undergoes a Mannich-like condensation with acetoacetic acid or a derivative thereof, which is derived from two acetyl-CoA units. This condensation leads to the formation of hygrine. While the initial steps are enzymatically controlled, evidence suggests this final condensation may occur non-enzymatically.

dot

Caption: Biosynthetic pathway of this compound from L-ornithine.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in the conversion of L-ornithine to the N-methyl-Δ¹-pyrrolinium cation.

Table 1: Kinetic Parameters of Ornithine Decarboxylase (ODC) from Various Plant Sources

| Plant Source | Substrate | K_m_ (mM) | V_max_ (nmol/mg/h) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| Anisodus luridus | L-Ornithine | 0.13 ± 0.01 | 1.83 ± 0.03 | 0.12 | 8.0 | 37 | [2] |

| Datura stramonium | L-Ornithine | 0.21 ± 0.02 | 1.52 ± 0.04 | 0.10 | 8.5 | 42 | [2] |

| Atropa belladonna | L-Ornithine | 0.18 ± 0.02 | 1.67 ± 0.05 | 0.11 | 8.0 | 37 | [2] |

| Hyoscyamus niger | L-Ornithine | 0.25 ± 0.03 | 1.39 ± 0.06 | 0.09 | 8.5 | 42 | [2] |

Table 2: Kinetic Parameters of Putrescine N-Methyltransferase (PMT) and N-Methylputrescine Oxidase (MPO)

| Enzyme | Plant Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| PMT | Datura stramonium | Putrescine | - | 0.16 - 0.39 | [4] |

| MPO | Nicotiana tabacum | N-Methylputrescine | 0.057 | - |

Note: Data for MPO is from a study on nicotine (B1678760) biosynthesis, which shares the initial pathway with tropane alkaloids.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been heavily reliant on two key experimental approaches: in vitro enzyme assays and in vivo precursor feeding studies.

Enzymatic Assay Protocols

This protocol is based on the quantification of putrescine formed from L-ornithine.

Materials:

-

Enzyme extract (from plant tissue or recombinant expression system)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

L-Ornithine solution (10 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (1 mM)

-

Dithiothreitol (DTT) solution (10 mM)

-

Perchloric acid (PCA), 0.6 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (100 mg/L)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture containing 800 µL of Tris-HCl buffer, 100 µL of PLP solution, and 100 µL of DTT solution.

-

Add 100 µL of the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding 100 µL of L-ornithine solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 200 µL of 0.6 M PCA.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

To 500 µL of the supernatant, add 500 µL of saturated sodium carbonate solution and 1 mL of dansyl chloride solution.

-

Incubate the mixture in the dark at 60°C for 1 hour.

-

Add 500 µL of proline solution to remove excess dansyl chloride.

-

Extract the dansylated putrescine with 1 mL of toluene.

-

Analyze the toluene phase by HPLC with fluorescence detection (excitation at 365 nm, emission at 510 nm) to quantify the amount of putrescine produced.

This protocol is based on the quantification of N-methylputrescine formed from putrescine and SAM.

Materials:

-

Enzyme extract

-

HEPES buffer (50 mM, pH 8.0)

-

Putrescine solution (10 mM)

-

S-adenosyl-L-methionine (SAM) solution (1 mM)

-

Dithiothreitol (DTT) solution (10 mM)

-

Perchloric acid (PCA), 0.6 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (100 mg/L)

-

Toluene

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture containing 800 µL of HEPES buffer, 100 µL of putrescine solution, and 100 µL of DTT solution.

-

Add 100 µL of the enzyme extract.

-

Initiate the reaction by adding 100 µL of SAM solution.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction and proceed with dansylation and HPLC analysis as described for the ODC assay to quantify N-methylputrescine.

Radiolabeled Precursor Feeding Protocol

This protocol outlines a general procedure for tracing the incorporation of L-ornithine into this compound in vivo using radiolabeling.

Materials:

-

Young, healthy plants of a tropane alkaloid-producing species (e.g., Datura stramonium, Atropa belladonna) or hairy root cultures.

-

[U-¹⁴C]-L-Ornithine solution (specific activity of 10-50 µCi/µmol).

-

Sterile water or plant culture medium.

-

Syringe and needle for administration.

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction solvent: Chloroform (B151607):Methanol:Ammonia (B1221849) (15:5:1 v/v/v).[5]

-

0.5 M Sulfuric acid.

-

Chloroform.

-

Anhydrous sodium sulfate (B86663).

-

Thin-layer chromatography (TLC) plates (silica gel).

-

TLC developing solvent (e.g., Chloroform:Methanol:Ammonia 85:14:1 v/v/v).

-

Autoradiography film or a phosphorimager.

-

Scintillation counter and scintillation cocktail.

-

Reference standard for this compound.

Procedure:

-

Administration of Labeled Precursor:

-

For whole plants, carefully inject a sterile solution of [U-¹⁴C]-L-ornithine into the stem near the root-shoot junction.

-

For hairy root cultures, add the sterile [U-¹⁴C]-L-ornithine solution directly to the liquid culture medium.

-

-

Incubation: Incubate the plants or root cultures under their normal growth conditions for a specified period (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled precursor.

-

Harvesting and Extraction:

-

Harvest the plant material (roots are the primary site of biosynthesis) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with the chloroform:methanol:ammonia solvent mixture.

-

Filter the extract and acidify the filtrate with 0.5 M sulfuric acid.

-

Partition the acidified extract with chloroform to remove non-alkaloidal compounds.

-

Make the aqueous phase alkaline (pH 9-10) with ammonia and extract the alkaloids with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Analysis and Quantification:

-

Spot the concentrated extract onto a TLC plate alongside a non-radioactive hygrine standard.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the hygrine standard (e.g., using iodine vapor).

-

Perform autoradiography on the TLC plate to detect the radioactive spots corresponding to the metabolites of [U-¹⁴C]-L-ornithine.

-

Scrape the silica (B1680970) gel from the radioactive spot corresponding to hygrine into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter to determine the amount of ¹⁴C incorporated into hygrine.

-

-

Determination of Incorporation Rate: Calculate the percentage of the initially fed radioactivity that was incorporated into hygrine.

dot

Caption: Experimental workflow for a radiolabeled precursor feeding study.

Conclusion

The biosynthesis of this compound from L-ornithine is a well-defined pathway that forms the entry point into the larger and more complex tropane alkaloid network. The enzymatic steps, catalyzed by ODC, PMT, and MPO, have been characterized, and quantitative data on their kinetics are becoming increasingly available. Precursor feeding studies with labeled L-ornithine have been instrumental in confirming its role as the primary precursor. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this pathway further. A thorough understanding of this compound biosynthesis is not only of academic interest but also holds significant potential for the metabolic engineering of medicinal plants and microbial systems for the enhanced production of valuable tropane alkaloids. Future research may focus on the precise mechanism of the final condensation step and the regulatory networks that control the flux through this important biosynthetic route.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the biosynthesis of tropane alkaloids by Datura stramonium L. transformed root cultures : 3. The relationship between morphological integrity and alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation [mdpi.com]

- 5. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Hygrine: A Technical Guide to its Chemical Structure and Absolute Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hygrine is a naturally occurring pyrrolidine (B122466) alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca). As a key biosynthetic precursor to the tropane (B1204802) alkaloids, including cocaine and hyoscyamine, its structure and stereochemistry are of significant interest in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation from natural sources and a key enantioselective synthesis are provided, along with spectroscopic data for its characterization.

Chemical Structure and Nomenclature

This compound is a monosubstituted pyrrolidine derivative featuring an acetonyl side chain at the C-2 position. The pyrrolidine nitrogen is methylated, rendering it a tertiary amine.

-

Molecular Formula: C₈H₁₅NO

-

Systematic IUPAC Name: 1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one

-

Common Names: this compound, l-Hygrine

-

Class: Pyrrolidine Alkaloid

The structure consists of two main components:

-

A saturated five-membered nitrogen-containing heterocycle: the N-methylpyrrolidine ring.

-

A three-carbon ketone side chain: the acetonyl group (propan-2-one).

The linkage between these two units is a carbon-carbon bond between the C-2 of the pyrrolidine ring and the C-1 of the propanone chain.

Absolute Stereochemistry

The stereochemistry of hygrine (B30402) is defined by a single chiral center at the C-2 position of the pyrrolidine ring. The naturally occurring levorotatory isomer, this compound, possesses the (S)-configuration. Its enantiomer, (+)-Hygrine, has the (R)-configuration.[1]

The absolute (S)-configuration of this compound has been unequivocally established through its enantioselective synthesis from a chiral precursor of known stereochemistry, L-proline, which has an (S)-configuration.[2][3] Syntheses starting from L-proline yield the levorotatory enantiomer, thereby confirming the S-configuration for this compound.

Caption: Logical relationship confirming the (S)-stereochemistry of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Spectroscopic data is crucial for its identification and characterization in both isolated and synthetic samples.

Table 1: Physicochemical and Spectroscopic Properties of Hygrine

| Property | Value | Reference(s) |

| Molecular Weight | 141.21 g/mol | [1] |

| Appearance | Thick, yellow oil with a pungent odor | [4] |

| Boiling Point | 193-195 °C | [5] |

| Optical Rotation | While known to be levorotatory, a precise value for enantiomerically pure this compound is not consistently reported in the literature. Natural samples show slight levorotation. | |

| ¹³C NMR (CDCl₃) δ (ppm) | 209.0 (C=O), 66.8 (C2), 57.2 (C5), 48.9 (CH₂-CO), 40.5 (N-CH₃), 30.6 (C3), 21.9 (C4), 21.5 (CO-CH₃) | |

| Mass Spectrometry (EI) | Key fragments (m/z): 141 (M+), 98, 84 (base peak), 70, 42 |

Experimental Protocols

Isolation from Natural Sources (Erythroxylum coca)

Hygrine is typically isolated from coca leaves as part of a total alkaloid extraction. The following protocol is a generalized acid-base extraction method.

Objective: To extract a crude mixture of alkaloids, including hygrine, from dried coca leaf material.

Methodology:

-

Maceration & Defatting:

-

Dried, powdered coca leaves (100 g) are first macerated with a non-polar solvent like n-hexane (500 mL) for 24-48 hours. This step removes fats, waxes, and other lipophilic, non-alkaloidal compounds.

-

The plant material is filtered, and the hexane (B92381) extract is discarded. The defatted plant material is air-dried.

-

-

Alkaloid Liberation (Basification):

-

The defatted plant material is placed in a flask and moistened with a dilute basic solution, such as 10% sodium carbonate or ammonium (B1175870) hydroxide (B78521) solution, until a pH of 9-10 is achieved. This converts the alkaloid salts present in the plant into their free base form, which is soluble in organic solvents.

-

-

Solvent Extraction:

-

The basified plant material is then extracted with a moderately polar organic solvent like dichloromethane (B109758) (DCM) or diethyl ether (3 x 300 mL). The mixture is agitated for several hours to ensure complete extraction.

-

The organic layers are combined.

-

-

Acidic Wash (Salt Formation):

-

The combined organic extract is transferred to a separatory funnel and washed with dilute sulfuric acid (e.g., 5% H₂SO₄, 3 x 100 mL). The alkaloids, being basic, move from the organic layer into the acidic aqueous layer as water-soluble sulfate (B86663) salts.

-

The organic layer is discarded.

-

-

Recovery of Crude Alkaloids:

-

The acidic aqueous solution is again basified to pH 9-10 with a strong base (e.g., concentrated NH₄OH). This liberates the free-base alkaloids, which often precipitate or form an oily layer.

-

The aqueous layer is re-extracted with fresh DCM (3 x 100 mL).

-

The combined DCM extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation) to yield a crude alkaloid extract containing hygrine.

-

-

Purification (Optional):

-

Further purification of hygrine from the crude mixture requires chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Caption: General workflow for the isolation of crude alkaloids from coca leaves.

Enantioselective Synthesis of this compound from L-Proline

This synthesis confirms the absolute stereochemistry of this compound and provides a route to enantiomerically pure material for research. The following protocol is based on the strategy involving a Wittig reaction followed by a Wacker oxidation.[2]

Objective: To synthesize (S)-(-)-Hygrine from L-proline.

Methodology: This is a multi-step synthesis. A representative key transformation is detailed below.

Step 1: Synthesis of N-Cbz-L-prolinal from N-Cbz-L-proline

-

N-Cbz-L-proline is reduced to the corresponding alcohol, N-Cbz-L-prolinol, using a reducing agent like borane-tetrahydrofuran (B86392) complex (BH₃·THF).

-

The resulting alcohol is then oxidized to the aldehyde, N-Cbz-L-prolinal, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol.

Step 2: Wittig Olefination

-

A solution of methyltriphenylphosphonium (B96628) bromide in dry THF is treated with a strong base (e.g., n-butyllithium) at 0 °C to generate the corresponding ylide.

-

A solution of N-Cbz-L-prolinal in dry THF is added dropwise to the ylide solution at 0 °C.

-

The reaction is stirred for several hours, allowing the formation of the terminal alkene, (S)-N-Cbz-2-allylpyrrolidine. The reaction is quenched with water and the product is extracted with an organic solvent.

Step 3: Wacker Oxidation

-

The alkene from the previous step is dissolved in an aqueous solvent mixture (e.g., DMF/water).

-

Palladium(II) chloride (PdCl₂, catalytic amount) and copper(II) chloride (CuCl₂, co-oxidant) are added.

-

The mixture is stirred under an oxygen atmosphere (balloon) at room temperature for 24-48 hours. The CuCl₂ reoxidizes the Pd(0) back to Pd(II), allowing the use of a catalytic amount of the precious metal.

-

The reaction yields the methyl ketone, (S)-1-(N-Cbz-pyrrolidin-2-yl)propan-2-one.

Step 4: Deprotection and N-Methylation

-

The Cbz protecting group is removed via catalytic hydrogenation (H₂ over Pd/C).

-

The resulting secondary amine is N-methylated using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride (reductive amination) or formic acid (Eschweiler-Clarke reaction) to yield the final product, (S)-(-)-Hygrine.

-

The final product is purified by column chromatography.

Conclusion

This compound is a structurally simple yet stereochemically important pyrrolidine alkaloid. Its absolute configuration is firmly established as (S) through stereospecific synthesis from L-proline. The methodologies for its isolation and synthesis, along with comprehensive spectroscopic data, provide researchers with the necessary tools to identify, quantify, and utilize this compound in further studies, particularly those investigating the intricate biosynthetic pathways of tropane alkaloids and the development of novel therapeutic agents.

References

- 1. Synthesis of (−)-hygrine, (−)-norhygrine, (−)-pseudohygroline and (−)-hygroline via Nef reaction [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Hygrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hygrine is a pyrrolidine (B122466) alkaloid naturally occurring in the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca[1]. First isolated by Carl Liebermann in 1889, it is characterized as a thick, yellow oil with a pungent odor[1]. As the (S)-enantiomer of 1-(1-methylpyrrolidin-2-yl)propan-2-one, this compound is a key biosynthetic intermediate in the formation of more complex and pharmacologically significant tropane (B1204802) alkaloids, such as cocaine and scopolamine. Its role in these pathways and its own potential biological activities make it a molecule of significant interest in phytochemical and pharmaceutical research. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its extraction, synthesis, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one | |

| Molecular Formula | C₈H₁₅NO | [2] |

| Molecular Weight | 141.21 g/mol | [2] |

| Appearance | Thick yellow oil with a pungent taste and odor | [1] |

| Boiling Point | 193-195 °C at 760 mmHg | |

| Solubility | Soluble in ethanol (B145695) and chloroform (B151607); slightly soluble in water. | |

| Stereochemistry | (S)-enantiomer | |

| CAS Number | 65941-22-2 |

Spectral Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound. Below are the key spectral data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following chemical shifts are reported for the enantiomer, (+)-Hygrine, in CDCl₃, and are identical for this compound in an achiral solvent[3].

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 209.1 |

| C2' | 65.1 |

| CH₂ (side chain) | 51.5 |

| N-CH₃ | 40.5 |

| C5' | 57.1 |

| C3' | 21.9 |

| C4' | 30.1 |

| CH₃ (side chain) | 31.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption peak is anticipated in the range of 1710-1720 cm⁻¹ , which is indicative of the C=O (ketone) stretching vibration. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the pyrrolidine ring and the side chain would appear just below 3000 cm⁻¹ [4][5]. The C-N stretching vibration would likely be observed in the fingerprint region, typically between 1000-1250 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and provides structural information through its fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 141 . A prominent fragment is often seen at m/z 84 , corresponding to the N-methylpyrrolidinyl-methylene cation, which is formed by the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. Another significant peak can be expected at m/z 43 , representing the acetyl cation [CH₃CO]⁺[2][6].

Experimental Protocols

Isolation of this compound from Erythroxylum coca Leaves

This protocol is a general method for the extraction and isolation of alkaloids from coca leaves, which can be optimized for the purification of this compound[7][8].

-

Maceration and Extraction :

-

100 g of finely powdered, dried coca leaves are macerated in 500 mL of methanol (B129727) for 48 hours at room temperature with occasional agitation[7].

-

The methanolic extract is filtered to remove plant debris. The residue is washed with an additional 100 mL of methanol, and the filtrates are combined.

-

The combined extract is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a viscous residue.

-

-

Acid-Base Extraction :

-

The residue is dissolved in 200 mL of 10% acetic acid to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is washed with dichloromethane (B109758) (100 mL) in a separatory funnel to remove non-alkaloidal lipophilic impurities. The organic layer is discarded.

-

The aqueous layer is then made basic (pH ~10) by the slow addition of concentrated ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents[7].

-

The free base alkaloids are extracted from the aqueous solution with three portions of 150 mL of dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude total alkaloid extract.

-

-

Chromatographic Purification :

-

The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a solvent gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.

-

Fractions containing this compound are combined and concentrated.

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound[7].

-

Enantioselective Synthesis of this compound from L-Proline

A common synthetic route to this compound starts from the chiral pool amino acid L-proline and utilizes a Wacker oxidation as a key step to install the acetonyl side chain[9].

-

Protection and Reduction of L-Proline :

-

L-proline is first protected, for example, as its N-Cbz derivative (N-carboxybenzyl).

-

The carboxylic acid of the protected proline is then reduced to the corresponding aldehyde (N-Cbz-prolinal) using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

-

-

Wittig Reaction :

-

The N-Cbz-prolinal is then subjected to a Wittig reaction to introduce the carbon backbone of the side chain. For instance, reaction with a phosphonium (B103445) ylide, such as that derived from ethyltriphenylphosphonium bromide, will yield an alkene[9].

-

-

Wacker Oxidation :

-

The alkene intermediate is then oxidized to the corresponding methyl ketone using a Wacker oxidation. This reaction typically employs a palladium(II) catalyst, such as PdCl₂, in the presence of a co-oxidant like copper(II) chloride and oxygen in an aqueous/organic solvent mixture[9]. This step regioselectively forms the ketone at the internal carbon of the double bond.

-

-

Deprotection and N-methylation :

-

The protecting group (e.g., Cbz) is removed.

-

The secondary amine of the resulting norhygrine is then methylated, for example, through reductive amination with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, to yield this compound.

-

Biological Activity and Signaling Pathways

Biosynthesis of Tropane Alkaloids

This compound is a crucial intermediate in the biosynthesis of tropane alkaloids in plants. The pathway begins with the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with an acetoacetate-derived unit to form hygrine (B30402). Hygrine subsequently undergoes further enzymatic transformations to form the tropane ring system, which is the core structure of alkaloids like cocaine and scopolamine.

Caption: Biosynthesis of tropane alkaloids, highlighting this compound.

Interaction with Dopaminergic Systems

While less studied than its downstream products, hygrine is suggested to have an influence on the central nervous system, particularly on dopamine (B1211576) pathways. Some evidence suggests that certain alkaloids can act as dopamine reuptake inhibitors by blocking the dopamine transporter (DAT)[10][11]. This action would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The precise mechanism and affinity of this compound for the dopamine transporter or dopamine receptors are still areas for further research.

Caption: Putative mechanism of this compound on dopamine signaling.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis of this compound, as detailed in the experimental protocol section.

Caption: Synthetic workflow for this compound from L-Proline.

References

- 1. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Unveiling the Enigmatic (-)-Hygrine: A Technical Guide to its Biological Role and Putative Mechanisms of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hygrine, a pyrrolidine (B122466) alkaloid found predominantly in the leaves of Erythroxylum coca, has long been recognized for its pivotal role as a biosynthetic precursor to medicinally significant tropane (B1204802) alkaloids, including cocaine and scopolamine.[1][2][3] While its role in these complex biosynthetic pathways is increasingly understood, the intrinsic biological effects and the precise mechanism of action of this compound itself remain a subject of limited investigation. This technical guide synthesizes the current, albeit sparse, understanding of this compound's pharmacology and provides a hypothetical framework for its systematic investigation. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this intriguing alkaloid.

Known Biological and Chemical Information

This compound is characterized by a pyrrolidine ring structure.[3] Its biological effects are broadly suggested to involve modulation of the central nervous system (CNS).[1] Qualitative descriptions in the literature suggest potential analgesic, anti-inflammatory, and stimulant properties.[4] However, a significant gap exists in the scientific literature regarding the quantitative pharmacological data of this compound. To date, specific binding affinities (Kᵢ), inhibition concentrations (IC₅₀), or efficacy values (EC₅₀) for this compound at specific molecular targets have not been extensively reported in publicly accessible databases and literature.

The primary and most well-documented role of this compound is as an intermediate in the biosynthesis of tropane alkaloids.[2] The biosynthetic pathway originates from the amino acids ornithine and L-proline.[2]

Proposed, yet Unconfirmed, Mechanisms of Action

The mechanism of action for this compound is postulated to involve the modulation of dopaminergic pathways within the CNS.[1] This hypothesis is largely based on the structural and biosynthetic relationship of this compound to tropane alkaloids like cocaine, which are well-known dopamine (B1211576) transporter inhibitors. However, direct evidence of this compound's interaction with the dopamine transporter or dopamine receptors is currently lacking in the available scientific literature.

Hypothetical Experimental Workflow for Elucidating the Mechanism of Action

Given the dearth of concrete pharmacological data, a systematic investigation is required. The following workflow outlines a potential approach for researchers to characterize the biological effects of this compound.

Caption: A hypothetical experimental workflow for the pharmacological characterization of this compound.

Detailed Methodologies for Key Proposed Experiments

The following sections detail hypothetical protocols for key experiments that would be crucial in defining the mechanism of action of this compound.

Radioligand Binding Assays to Determine Target Affinity

Objective: To identify potential molecular targets of this compound by assessing its ability to compete with known radiolabeled ligands for binding to a panel of CNS receptors and transporters.

Protocol Outline:

-

Receptor/Transporter Source: Commercially available cell membranes expressing a panel of human recombinant receptors and transporters (e.g., dopamine, serotonin, norepinephrine (B1679862) transporters; dopamine D₁-D₅ receptors; muscarinic M₁-M₅ receptors; opioid mu, delta, kappa receptors).

-

Radioligand: A specific, high-affinity radiolabeled ligand for each target (e.g., [³H]WIN 35,428 for the dopamine transporter, [³H]raclopride for D₂ receptors).

-

Assay Buffer: A buffer optimized for each specific target.

-

Procedure: a. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M). b. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. c. Incubate at an appropriate temperature and duration to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of this compound. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. d. Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its equilibrium dissociation constant.

In Vivo Microdialysis to Assess Neurotransmitter Modulation

Objective: To determine the effect of this compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in specific brain regions of awake, freely moving animals.

Protocol Outline:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: a. Anesthetize the rats and place them in a stereotaxic frame. b. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). c. Allow the animals to recover from surgery.

-

Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. c. Collect baseline dialysate samples. d. Administer this compound (systemically or locally via the probe) and continue to collect dialysate samples at regular intervals.

-

Neurochemical Analysis: a. Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: a. Express neurotransmitter concentrations as a percentage of the baseline levels. b. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant changes in neurotransmitter levels following this compound administration.

Proposed Signaling Pathway Diagram (Hypothetical)

Based on the unconfirmed hypothesis of dopamine modulation, a putative signaling pathway is presented below. This diagram is purely illustrative and awaits experimental validation.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on the dopamine transporter.

Conclusion and Future Directions

This compound remains a molecule of significant interest, primarily due to its role in the biosynthesis of tropane alkaloids. While its own pharmacological profile is largely uncharted, the preliminary qualitative reports and its structural similarity to other psychoactive compounds suggest that it may possess a unique mechanism of action within the CNS. The experimental frameworks and hypothetical pathways presented in this guide are intended to catalyze further research into this enigmatic alkaloid. A thorough investigation, beginning with comprehensive in vitro screening followed by in vivo validation, is essential to unlock the therapeutic potential and understand the full biological impact of this compound. Such studies will not only illuminate the pharmacology of this specific compound but may also provide valuable insights into the broader class of pyrrolidine alkaloids and their interactions with neuronal signaling pathways.

References

Investigation of the Pharmacological Effects of (-)-Hygrine on the Central Nervous System: A Review of a Scientific Void

An in-depth technical guide on the pharmacological effects of (-)-Hygrine on the central nervous system cannot be provided at this time due to a significant lack of publicly available scientific research and experimental data on this specific enantiomer. While the broader compound, Hygrine (B30402), is recognized as a key intermediate in the biosynthesis of potent tropane (B1204802) alkaloids, its own pharmacological profile, particularly that of its individual stereoisomers, remains largely unexplored.

Hygrine, a pyrrolidine (B122466) alkaloid found in coca leaves, exists as two enantiomers: (+)-Hygrine and this compound.[1] Scientific literature suggests that these different stereoisomers possess distinct pharmacological effects, a common principle in pharmacology.[2] However, dedicated studies to elucidate the specific actions of this compound on the central nervous system (CNS) are conspicuously absent from published research.

Current State of Knowledge

The majority of existing research on Hygrine focuses on the following areas:

-

Biosynthetic Pathways: Hygrine is well-documented as a crucial precursor in the plant-based synthesis of more complex and pharmacologically active alkaloids such as cocaine and scopolamine.[2] Studies in Datura innoxia have shown that D(+)-Hygrine specifically serves as a precursor for tropane alkaloids, indicating a stereospecific metabolic pathway.[3][4]

-

Biomarker for Coca Consumption: Hygrine and its relative cuscohygrine (B30406) are utilized in forensic toxicology as biomarkers to differentiate between the chewing of coca leaves and the illicit use of purified cocaine.[5][6]

-

Chemical Synthesis: Methodologies for the synthesis of racemic and enantiopure hygrine, including this compound, have been described in the chemical literature.[4] The lack of commercial availability of this compound as a reference standard may be a contributing factor to the dearth of pharmacological investigations.[5]

The Gap in CNS Pharmacology Research

Despite the availability of synthetic routes, a thorough investigation into the CNS effects of this compound has not been published. Consequently, there is no quantitative data to present in tabular format regarding its:

-

Receptor Binding Affinities: Information on which specific CNS receptors this compound binds to and with what affinity is unknown.

-

In Vitro and In Vivo Efficacy: Potency and efficacy values (e.g., IC50, EC50) in functional assays have not been determined.

-

Behavioral Effects: There are no published studies detailing the effects of this compound on animal behavior, which would be crucial for understanding its potential stimulant, depressant, or other psychotropic properties.

-

Neurochemical Effects: Its impact on the levels and turnover of key neurotransmitters in the brain has not been investigated.

-

Electrophysiological Effects: There is no data on how this compound might alter neuronal firing and communication.

General statements in some sources suggest that hygrine may modulate dopamine (B1211576) pathways and interact with various CNS receptors, but these are not specific to the (-)-enantiomer and are not supported by experimental evidence.[2]

Hypothetical Research Workflow

To address this knowledge gap, a systematic investigation would be required. The following diagram illustrates a logical workflow for the pharmacological characterization of this compound.

Conclusion

References

- 1. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Hygrine (EVT-372198) | 496-49-1 [evitachem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology [mdpi.com]

- 6. Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (-)-Hygrine's Precursor in Tropane Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in plants of the Solanaceae family. This diverse group of natural products includes clinically significant compounds such as the anticholinergic drugs atropine (B194438) and scopolamine, as well as the narcotic cocaine. The biosynthesis of these valuable compounds has been a subject of intense research for decades. Central to this pathway is the formation of the tropane ring, a key structural feature that defines this class of alkaloids. While early studies proposed (-)-hygrine as a direct intermediate, recent research has elucidated a more complex and elegant mechanism involving a precursor to hygrine, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is synthesized by a novel enzyme system. This technical guide provides an in-depth exploration of the tropane alkaloid biosynthetic pathway, with a particular focus on the enzymatic steps leading to the formation of the tropane core, the quantitative data associated with these processes, and detailed experimental protocols for their study.

The Core Biosynthetic Pathway: A Modern Perspective

The biosynthesis of tropane alkaloids commences with the amino acid L-ornithine, which is converted to putrescine. The pathway then proceeds through a series of enzymatic reactions, culminating in the formation of the tropane ring and subsequent modifications to yield the diverse array of tropane alkaloids observed in nature.

The initial committed step is the N-methylation of putrescine to N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT) . Subsequently, N-methylputrescine oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[1]

For many years, it was hypothesized that the N-methyl-Δ¹-pyrrolinium cation condensed with an acetate-derived unit to form hygrine, which was then thought to be a direct precursor to the tropane ring. However, recent groundbreaking research has revealed a different mechanism.[2][3] A novel type III polyketide synthase, named pyrrolidine ketide synthase (PYKS) , utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter unit and catalyzes its condensation with two molecules of malonyl-CoA to produce 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[2][3] This β-keto acid is the true precursor to the tropane ring.

The formation of the characteristic bicyclic tropane structure is then achieved through the action of a cytochrome P450 enzyme, CYP82M3 . This enzyme catalyzes an intramolecular oxidative cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to form tropinone (B130398), the first tropane alkaloid in the pathway.[2][3]

This compound, which was previously considered a key intermediate, is now understood to be a byproduct of the main pathway, likely formed by the non-enzymatic decarboxylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.

From tropinone, the pathway branches. Tropinone reductase I (TRI) reduces tropinone to tropine, the precursor for hyoscyamine (B1674123) and scopolamine. In a parallel branch, tropinone reductase II (TRII) reduces tropinone to pseudotropine, which leads to the biosynthesis of calystegines.

Quantitative Data

The efficiency of the tropane alkaloid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of desired alkaloids.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference(s) |

| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | 119 ± 2.74 | 4.48 x 10⁻³ | 3.76 x 10⁻⁵ | [4] |

| S-Adenosylmethionine (SAM) | 28 ± 0.77 | [4] | ||||

| Arabidopsis thaliana (mutant) | Putrescine | 6 ± 0.33 | [4] | |||

| Nicotiana tabacum | Putrescine | 150 | [5] | |||

| S-Adenosylmethionine (SAM) | 29 | [5] | ||||

| N-methylputrescine oxidase (MPO) | Nicotiana tabacum | N-methylputrescine | 100 | |||

| Pyrrolidine ketide synthase (PYKS) | Anisodus acutangulus | Malonyl-CoA | 13.9 ± 1.1 | 0.019 ± 0.001 | 0.0014 | |

| Erythroxylum novogranatense (EnPKS1) | Malonyl-CoA | ~15 | ~0.02 | ~0.0013 | ||

| Erythroxylum novogranatense (EnPKS2) | Malonyl-CoA | ~12 | ~0.02 | ~0.0017 | ||

| Cytochrome P450 (CYP82M3) | Atropa belladonna | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

Note: Kinetic data for MPO and CYP82M3 are not yet fully available in the literature and represent a key area for future research. The k_cat_/K_m_ values for PYKS homologs suggest they are catalytically efficient enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of tropane alkaloid biosynthesis.

Recombinant Expression and Purification of Biosynthetic Enzymes

a) Putrescine N-methyltransferase (PMT)

-

Expression System: Escherichia coli is a commonly used host for the expression of recombinant PMT.

-

Vector: The coding sequence of the PMT gene is typically cloned into an expression vector such as pET or pQE.

-

Culture Conditions: Transformed E. coli cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity chromatography column.

-

Wash the column with the lysis buffer to remove unbound proteins.

-

Elute the recombinant PMT with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).

-

Assess the purity of the eluted protein by SDS-PAGE.

-

For further purification, if necessary, employ size-exclusion chromatography.

-

b) N-methylputrescine Oxidase (MPO)

-

Expression System: E. coli can also be used for the expression of MPO.

-

Vector and Culture: Similar to PMT, the MPO gene is cloned into an expression vector and expressed in E. coli.

-

Purification: The purification protocol is similar to that of PMT, often involving Ni-NTA affinity chromatography for His-tagged proteins.

c) Pyrrolidine Ketide Synthase (PYKS) and Cytochrome P450 (CYP82M3)

-

Expression System: Due to the complexity of these enzymes, particularly the membrane-bound nature of CYP450s, expression in a eukaryotic system such as Saccharomyces cerevisiae (yeast) or insect cells is often preferred to ensure proper folding and post-translational modifications.[3]

-

Yeast Expression:

-

Clone the coding sequences of PYKS and CYP82M3 into a yeast expression vector. For CYP82M3, co-expression with a cytochrome P450 reductase (CPR) is necessary for its activity.

-

Transform the constructs into a suitable yeast strain.

-

Grow the yeast culture in an appropriate medium and induce protein expression as required by the specific vector system.

-

-

Purification of PYKS: PYKS, being a soluble enzyme, can be purified from the yeast lysate using standard chromatography techniques like affinity and size-exclusion chromatography.

-

Microsome Preparation for CYP82M3:

-

Harvest the yeast cells expressing CYP82M3 and CPR.

-

Spheroplast the cells using an enzyme like zymolyase.

-

Lyse the spheroplasts in a hypotonic buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYP82M3.

-

Resuspend the microsomal pellet in a suitable buffer for use in enzyme assays.

-

Enzyme Assays

a) Putrescine N-methyltransferase (PMT) Assay

-

Principle: The activity of PMT is determined by measuring the formation of N-methylputrescine from putrescine and the methyl donor S-adenosylmethionine (SAM).

-

Reaction Mixture:

-

100 mM HEPES buffer (pH 8.0)

-

Purified recombinant PMT

-

Putrescine (substrate)

-

[¹⁴C]-S-adenosylmethionine (radiolabeled methyl donor) or unlabeled SAM for LC-MS based detection.

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., saturated Na₂CO₃).

-

Extract the product, N-methylputrescine, with an organic solvent (e.g., chloroform).

-

Quantify the radiolabeled product by liquid scintillation counting or the unlabeled product by LC-MS/MS.

-

b) N-methylputrescine Oxidase (MPO) Assay

-

Principle: MPO activity can be measured by monitoring the production of H₂O₂ or the formation of the N-methyl-Δ¹-pyrrolinium cation. A common method involves a coupled enzyme assay.

-

Coupled Assay Reaction Mixture:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

Purified recombinant MPO

-

N-methylputrescine (substrate)

-

Horseradish peroxidase (HRP)

-

A chromogenic HRP substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, which form a colored product in the presence of H₂O₂).

-

-

Procedure:

-

Mix all components except N-methylputrescine in a cuvette.

-

Initiate the reaction by adding N-methylputrescine.

-

Monitor the increase in absorbance at the specific wavelength for the colored product (e.g., 500 nm) over time using a spectrophotometer.

-

c) Pyrrolidine Ketide Synthase (PYKS) Assay

-

Principle: The activity of PYKS is determined by measuring the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from the N-methyl-Δ¹-pyrrolinium cation and malonyl-CoA.

-

Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 8.0)

-

Purified recombinant PYKS

-

N-methyl-Δ¹-pyrrolinium cation (prepared fresh)

-

Malonyl-CoA

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

Stop the reaction by adding an acid (e.g., HCl).

-

Analyze the reaction mixture by LC-MS/MS to detect and quantify the product, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.

-

d) Cytochrome P450 (CYP82M3) Assay

-

Principle: The activity of CYP82M3 is measured by monitoring the conversion of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to tropinone.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

Microsomes containing recombinant CYP82M3 and CPR

-

4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (substrate)

-

NADPH (cofactor)

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product, tropinone, into the organic phase.

-

Analyze the organic extract by GC-MS or LC-MS/MS for the detection and quantification of tropinone.

-

Analysis of Tropane Alkaloids and Intermediates by LC-MS/MS

-

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of tropane alkaloids and their biosynthetic intermediates in complex plant extracts or enzyme assay mixtures.

-

Sample Preparation (from plant tissue):

-

Freeze-dry the plant material (e.g., roots) and grind to a fine powder.

-

Extract the alkaloids using a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, often with the addition of an acid (e.g., formic acid) to improve extraction efficiency.

-

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be employed for efficient extraction and cleanup.[6]

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant before injection into the LC-MS/MS system.

-

-

LC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used as tropane alkaloids readily form positive ions.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions.

-

-

Quantification: Quantification is typically performed using an external calibration curve prepared with authentic standards of the target alkaloids. The use of isotopically labeled internal standards is recommended for improved accuracy and precision.

Visualizations

Tropane Alkaloid Biosynthetic Pathway

Caption: The tropane alkaloid biosynthetic pathway, highlighting the key intermediates and enzymes.